![molecular formula C10H11NS B13587583 3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
3-[3-(Methylsulfanyl)phenyl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Methylsulfanyl)phenyl]propanenitrile is an organic compound with the molecular formula C10H11NS It is characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further connected to a phenyl ring substituted with a methylsulfanyl group (-SCH3)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methylsulfanyl)phenyl]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopropanenitrile and 3-(methylsulfanyl)phenylboronic acid.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 3-bromopropanenitrile with 3-(methylsulfanyl)phenylboronic acid. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like palladium(II) acetate (Pd(OAc)2).
Solvent: The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere of nitrogen or argon.
Temperature: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
3-[3-(Methylsulfanyl)phenyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH) as solvent, room temperature.
Reduction: LiAlH4 in dry ether, catalytic hydrogenation with palladium on carbon (Pd/C), room temperature to reflux.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration, Br2 in acetic acid for bromination, room temperature.
Major Products
Oxidation: 3-[3-(Methylsulfinyl)phenyl]propanenitrile (sulfoxide), 3-[3-(Methylsulfonyl)phenyl]propanenitrile (sulfone).
Reduction: 3-[3-(Methylsulfanyl)phenyl]propanamine.
Substitution: 3-[3-(Methylsulfanyl)-4-nitrophenyl]propanenitrile (nitration), 3-[3-(Methylsulfanyl)-4-bromophenyl]propanenitrile (bromination).
科学的研究の応用
3-[3-(Methylsulfanyl)phenyl]propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 3-[3-(Methylsulfanyl)phenyl]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, while the methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
3-[4-(Methylsulfanyl)phenyl]propanenitrile: Similar structure but with the methylsulfanyl group at the para position.
3-[2-(Methylsulfanyl)phenyl]propanenitrile: Similar structure but with the methylsulfanyl group at the ortho position.
3-[3-(Methylsulfinyl)phenyl]propanenitrile: Oxidized form with a sulfinyl group instead of a methylsulfanyl group.
3-[3-(Methylsulfonyl)phenyl]propanenitrile: Further oxidized form with a sulfonyl group.
Uniqueness
3-[3-(Methylsulfanyl)phenyl]propanenitrile is unique due to the specific positioning of the methylsulfanyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
特性
分子式 |
C10H11NS |
|---|---|
分子量 |
177.27 g/mol |
IUPAC名 |
3-(3-methylsulfanylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11NS/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5H2,1H3 |
InChIキー |
APWUZPUVDUTKCY-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC(=C1)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


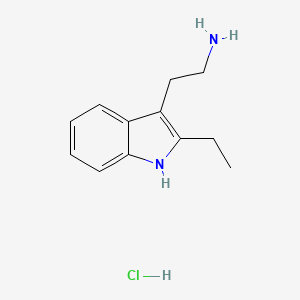
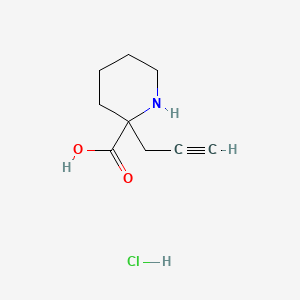
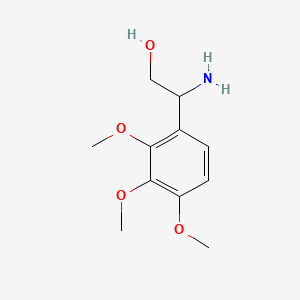
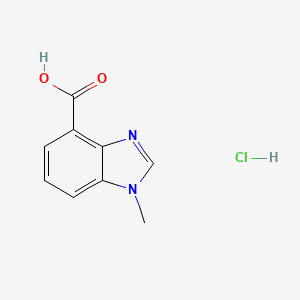
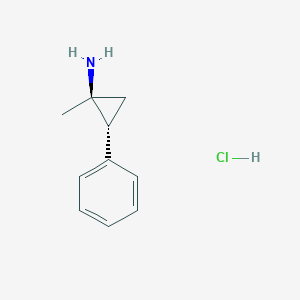
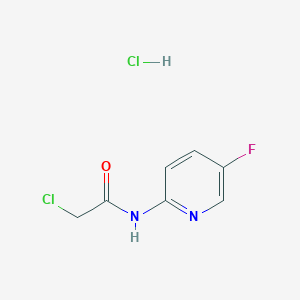


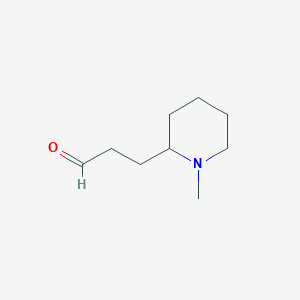
![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(6R,9S,15S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13587564.png)
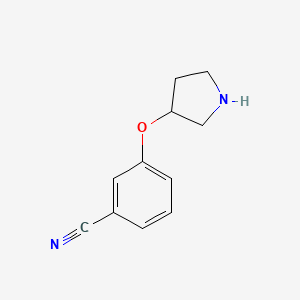
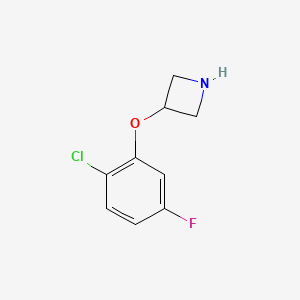
![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
